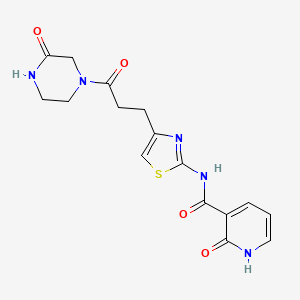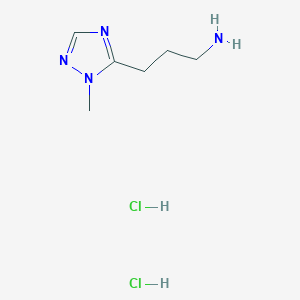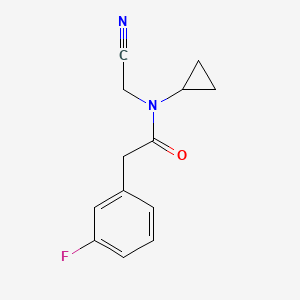![molecular formula C20H17N3O3S B2525376 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 899735-26-3](/img/structure/B2525376.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide, commonly known as EBF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBF is a heterocyclic compound that contains a benzothiazole and a furan ring, making it a unique structure with potential biological activity.
Scientific Research Applications
Functional Chemical Groups and CNS Acting Drugs
- Heterocycles containing nitrogen (N), sulphur (S), and oxygen (O) form a significant class of organic compounds with potential CNS activity. These compounds, including furans and thiazoles, could serve as lead molecules for synthesizing novel CNS acting drugs due to their ability to interact with CNS ranging from depressive to euphoric and convulsive effects (S. Saganuwan, 2017).
Arylmethylidenefuranones and Heterocyclic Compounds
- Arylmethylidene derivatives of 3H-furan-2-ones, interacting with C-, N-, N,N-, and N,O-nucleophilic agents, yield a wide range of compounds, including amides and heterocyclic compounds such as furopyridines, indicating the versatile reactivity and potential applications of furan derivatives in creating bioactive or functionalized molecules (I. Kamneva et al., 2018).
Pyrimidine-based Optical Sensors
- Pyrimidine derivatives are highlighted for their use as optical sensors and have biological and medicinal applications. This indicates the functional versatility of pyrimidine structures, which could relate to the structural investigation and application development of the mentioned compound (Gitanjali Jindal & N. Kaur, 2021).
Antitubercular Activity
- Modifications to the structures related to pyridine and hydrazinecarboxamide derivatives showed in vitro anti-tubercular activity, demonstrating the potential for chemical modifications in the mentioned compound to explore anti-tubercular or other antimicrobial activities (M. Asif, 2014).
Heterocyclic N-oxide in Synthesis and Drug Development
- Heterocyclic N-oxide derivatives, including those from pyridine, have shown significant importance in organic synthesis, catalysis, and drug applications, indicating the potential research interest in exploring N-oxide functionalities within similar compounds for various applications (Dongli Li et al., 2019).
properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-2-25-15-8-5-10-17-18(15)22-20(27-17)23(13-14-7-3-4-11-21-14)19(24)16-9-6-12-26-16/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVGOBQEONZRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)
![2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile](/img/structure/B2525297.png)

![4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2525299.png)




![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2525310.png)

![3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2525313.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/no-structure.png)
![Spiro[2H-indene-3,4'-oxane]-1-one](/img/structure/B2525316.png)